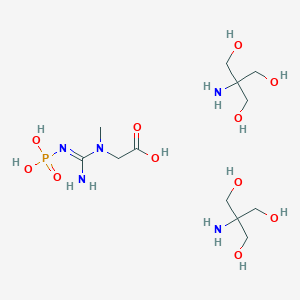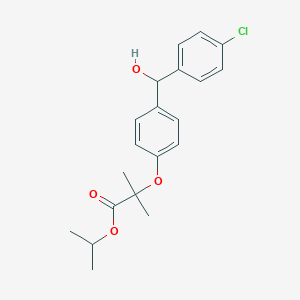
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Übersicht
Beschreibung
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
Tacrine acts as an acetylcholinesterase inhibitor, which means that it inhibits the enzyme that breaks down acetylcholine in the brain. By inhibiting acetylcholinesterase, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine also increases the levels of dopamine in the brain, which improves the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
Tacrine has been shown to improve cognitive function in patients with Alzheimer's disease, Parkinson's disease, and schizophrenia. Tacrine also improves the symptoms of Parkinson's disease by increasing dopamine levels in the brain. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been associated with some adverse effects, including hepatotoxicity, gastrointestinal disturbances, and cholinergic side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Tacrine is a useful tool for studying the role of acetylcholine and dopamine in neurological disorders. Tacrine can be used to study the biochemical and physiological effects of acetylcholinesterase inhibition and dopamine modulation. However, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has some limitations for lab experiments, including its hepatotoxicity and cholinergic side effects, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol research. One direction is to develop new 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol derivatives that have improved therapeutic efficacy and reduced adverse effects. Another direction is to study the mechanisms of 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol-induced hepatotoxicity and develop strategies to mitigate this adverse effect. Additionally, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol can be used as a tool to study the role of acetylcholine and dopamine in other neurological disorders, such as Huntington's disease and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
Tacrine has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol acts as an acetylcholinesterase inhibitor and increases the levels of acetylcholine in the brain, which improves cognitive function. Tacrine has also been studied for its potential therapeutic applications in Parkinson's disease and schizophrenia. Tacrine has been shown to improve the symptoms of Parkinson's disease by increasing dopamine levels in the brain. In schizophrenia, 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol has been shown to improve cognitive function and reduce negative symptoms.
Eigenschaften
IUPAC Name |
9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFXMERFRYSFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60909065 | |
| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol | |
CAS RN |
104628-17-3 | |
| Record name | 1-Acridinol, 1,2,3,4-tetrahydro-9-amino-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104628173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Imino-6-(trifluoromethyl)-1,2,3,4,9,10-hexahydroacridin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60909065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

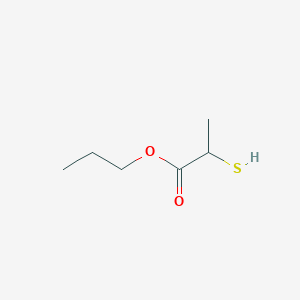

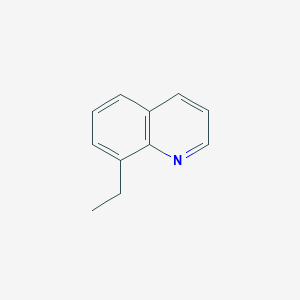
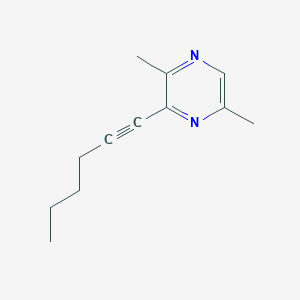
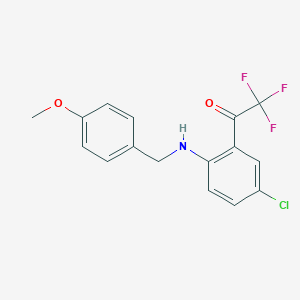
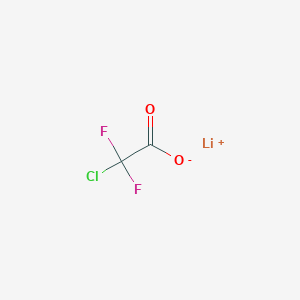
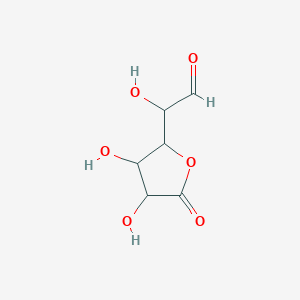


![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
